

(3,4-Dichlorophenyl)acetonitrile IUPAC name and synonyms

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Compound of Interest

Compound Name: **3,4-Dichlorophenylacetonitrile**

Cat. No.: **B104814**

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An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenyl)acetonitrile, a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical methodologies.

Chemical Identity and Synonyms

The compound with the systematic name 2-(3,4-dichlorophenyl)acetonitrile is a versatile precursor in organic synthesis.[\[1\]](#)

IUPAC Name: 2-(3,4-dichlorophenyl)acetonitrile[\[1\]](#)[\[2\]](#)

Structure:

A variety of synonyms and identifiers are used in literature and commercial listings for this compound, which are summarized in the table below.

Identifier Type	Value
CAS Number	3218-49-3 [1] [2]
EC Number	221-743-9 [2]
Molecular Formula	C ₈ H ₅ Cl ₂ N [1] [2]
Molecular Weight	186.04 g/mol [1] [3]
Synonyms	
(3,4-Dichlorophenyl)acetonitrile [2]	
3,4-Dichlorobenzyl cyanide [2] [3] [4]	
Benzeneacetonitrile, 3,4-dichloro- [2] [4]	
3,4-Dichlorobenzeneacetonitrile [2] [5]	
2-(3,4-dichlorophenyl)ethanenitrile [2]	

Physicochemical Properties

The physical and chemical properties of 2-(3,4-Dichlorophenyl)acetonitrile are crucial for its handling, storage, and application in synthesis.

Property	Value	Reference
Physical Form	Solid	[3]
Melting Point	39-42 °C (lit.)	[3]
Boiling Point	170 °C/12 mmHg (lit.)	[3]
Flash Point	113 °C - closed cup	[3]

Synthesis Protocols

While specific proprietary synthesis methods may vary, a general approach for the synthesis of substituted phenylacetonitriles involves the cyanation of a corresponding benzyl halide. Below is a representative protocol adapted from the synthesis of a similar compound.

General Synthesis of a Substituted Phenylacetonitrile

This protocol describes the synthesis of a substituted phenylacetonitrile from the corresponding substituted benzyl chloride.

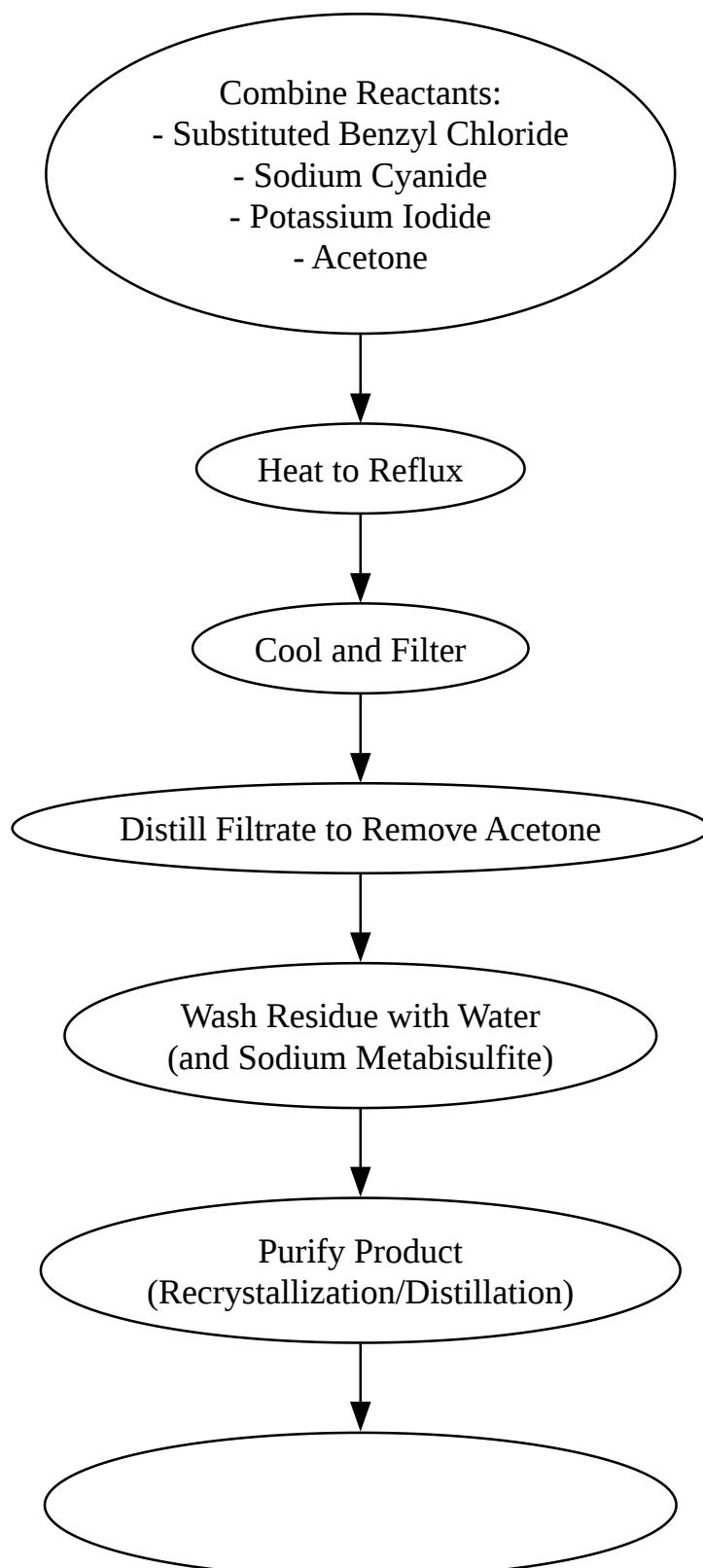
Materials:

- Substituted benzyl chloride (e.g., 3,4-dichlorobenzyl chloride)
- Sodium cyanide (NaCN)
- Potassium iodide (KI) - catalyst
- Acetone (dried)
- Sodium metabisulfite
- Water

Procedure:

- To a reaction flask, add the substituted benzyl chloride, potassium iodide, and sodium cyanide.
- Add dried acetone to the flask and equip it with a reflux condenser and a stir bar.
- Stir the mixture vigorously and heat to a gentle reflux.
- After the reaction is complete (typically monitored by TLC or GC), cool the mixture.
- Filter the reaction mixture to remove solid byproducts.
- The filtrate, containing the product, is then subjected to distillation to remove the acetone.
- The residue is washed with water to remove any water-soluble impurities. Sodium metabisulfite can be added to reduce any iodine formed from the iodide catalyst.
- The crude product can be further purified by recrystallization or distillation.

Below is a workflow diagram illustrating this synthesis process.



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Caption: General synthesis workflow for substituted phenylacetonitriles.

Analytical Methods

The quantification and identification of 2-(3,4-Dichlorophenyl)acetonitrile and related compounds in various matrices are typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is suitable for the quantitative analysis of thermally stable and volatile compounds.

Parameter	Value
Instrument	Agilent 7890 GC with FID or equivalent
Column	HP-5, 12 m x 0.20 mm I.D., 0.33 µm film thickness
Injector Temperature	270°C
Mode	Split (60:1 ratio)
Carrier Gas	Hydrogen at 1.0 mL/min
Oven Program	Isothermal at 230°C for 4 min, then ramp at 30°C/min to 320°C, hold for 3 min
Detector Temperature	280°C
Injection Volume	1 µL
Solvent	Chloroform/methanol (9:1)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. The following is an example of a method for a related compound that can be adapted.

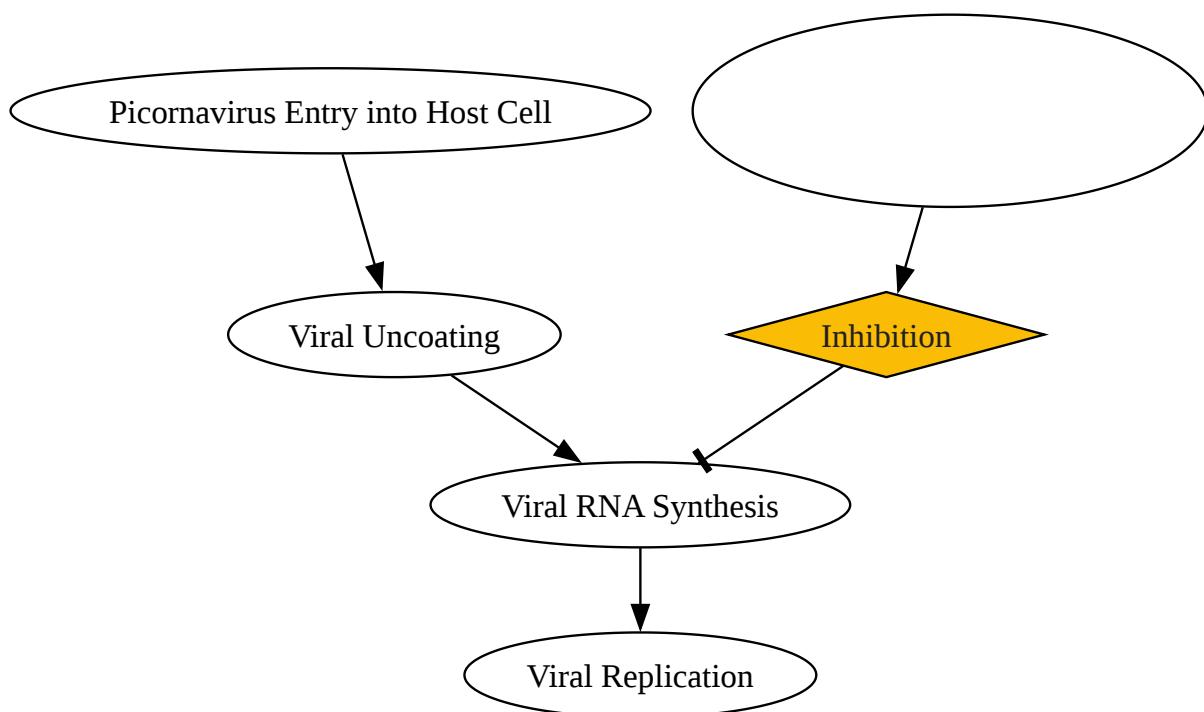
Parameter	Value
Instrument	HPLC with UV or MS/MS detector
Column	C18 column
Mobile Phase	Isocratic elution with acetonitrile and acidified water (e.g., 50:50 v/v with 1% H_3PO_4)
Detector	UV at 283 nm or MS/MS
Injection Volume	20 μL

Biological Activity and Mechanism of Action

While 2-(3,4-Dichlorophenyl)acetonitrile itself is primarily an intermediate, structurally related compounds have shown notable biological activity. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been identified as an antiviral agent effective against picornaviruses.[\[4\]](#)[\[6\]](#)

The proposed mechanism of action for MDL-860 involves the inhibition of an early event in the viral replication cycle, subsequent to the uncoating of the virus.[\[4\]](#)[\[6\]](#) This inhibition prevents the synthesis of the majority of viral RNA.[\[4\]](#)[\[6\]](#)

The diagram below illustrates the proposed mechanism of action for the antiviral activity of a related compound.



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Caption: Proposed antiviral mechanism of a related compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving 2-(3,4-Dichlorophenyl)acetonitrile. The provided data and protocols are intended to support further investigation and application of this important chemical compound.

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